molecular formula C9H14N2O3 B2697843 tert-Butyl (2-methyloxazol-4-yl)carbamate CAS No. 1240621-19-5

tert-Butyl (2-methyloxazol-4-yl)carbamate

Cat. No.: B2697843
CAS No.: 1240621-19-5
M. Wt: 198.222
InChI Key: VHCBSNJAXKWWRN-UHFFFAOYSA-N
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Description

Tert-Butyl (2-methyloxazol-4-yl)carbamate, identified by its CAS number 1240621-19-5, is a heterocyclic compound that combines two key functional motifs: a 2-methyloxazole (B1590312) ring and a tert-butoxycarbonyl (Boc) protected amine. This strategic combination makes it a valuable intermediate in multi-step synthetic sequences, particularly in the fields of medicinal chemistry and materials science. Its structure allows for the selective introduction of the 2-methyloxazol-4-amine (B598180) scaffold into larger molecules.

Interactive Table: Physicochemical Properties of this compound

Property Value
CAS Number 1240621-19-5
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
IUPAC Name tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
Physical Form Solid
Purity (Typical) ≥97%

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of profound importance in synthetic and medicinal chemistry for several reasons. jddtonline.infonih.gov Oxazole derivatives are prevalent in a vast array of natural products and biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. jddtonline.inforesearchgate.net

The oxazole core serves as a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties of the target molecule. Its ability to participate in various chemical transformations and engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. nih.gov The synthesis of substituted oxazoles is a well-established area of organic chemistry, with numerous methods available for their construction, such as the van Leusen reaction, providing chemists with reliable access to these valuable building blocks. nih.gov

In organic synthesis, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions during chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. fishersci.co.uktotal-synthesis.com

When applied to heterocyclic amines, the Boc group forms a carbamate (B1207046) linkage that effectively deactivates the nucleophilicity and basicity of the nitrogen atom. This protection strategy is crucial in the synthesis of complex molecules where other parts of the structure need to be modified without affecting the heterocyclic amine. The use of Boc-protected heterocycles, such as this compound, allows for a modular and controlled approach to synthesis. fishersci.co.uk For instance, the protected amine is stable to many nucleophilic and basic reagents, enabling transformations elsewhere in the molecule. fishersci.co.uk Subsequently, the Boc group can be cleanly removed, typically with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine for further functionalization, such as in peptide coupling or the formation of other C-N bonds. fishersci.co.uktotal-synthesis.com

Interactive Table: Common Reagents for Boc Group Manipulation

Transformation Reagent(s) Typical Conditions
Protection (Boc-ON) Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., DMAP, NaOH) Room temperature, various solvents (THF, water) fishersci.co.uk
Deprotection (Boc-OFF) Trifluoroacetic acid (TFA) DCM as solvent, room temperature total-synthesis.com

| Deprotection (Boc-OFF) | Hydrochloric acid (HCl) | Ethyl acetate (B1210297) or methanol (B129727) as solvent, room temperature total-synthesis.com |

While the foundational chemistries of oxazole synthesis and Boc-protection have been established for decades, the specific emergence of this compound in academic literature is not marked by a singular, seminal publication. A comprehensive search of scientific and patent literature does not reveal a specific "discovery" paper for this compound. Instead, its appearance is more indicative of the natural progression of synthetic chemistry, where useful building blocks are prepared and made commercially available to meet the demands of drug discovery and materials science research.

The compound is best understood as a modern synthetic intermediate, likely first synthesized and commercialized by chemical suppliers to provide researchers with ready access to the 4-amino-2-methyloxazole moiety in a protected form. Its value lies not in a complex or novel synthesis of the molecule itself, but in its utility as a starting material for constructing more complex and often patented molecules, such as kinase inhibitors or other pharmacologically active agents. google.com Its presence in the catalogs of major chemical suppliers underscores its role as a practical tool for facilitating research and development in both academic and industrial laboratories. sigmaaldrich.com The development of such intermediates is often driven by the need for specific structural motifs in large-scale screening libraries and targeted synthesis campaigns. google.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCBSNJAXKWWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240621-19-5
Record name tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
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Advanced Synthetic Methodologies for Tert Butyl 2 Methyloxazol 4 Yl Carbamate

Classical Approaches to Oxazole (B20620) Carbamate (B1207046) Construction

Classical methods for the synthesis of oxazoles, and by extension tert-butyl (2-methyloxazol-4-yl)carbamate, have traditionally relied on linear sequences and cyclocondensation reactions. These routes, while foundational, often involve multiple steps and sometimes harsh reaction conditions.

Multi-Step Linear Syntheses

Multi-step linear syntheses towards this compound typically involve the sequential construction of the necessary precursors followed by the final ring-closing step to form the oxazole. A plausible synthetic route would commence with a readily available starting material, which is then elaborated through a series of functional group transformations.

Condensation and Cyclization Protocols

A more direct classical approach involves the condensation and subsequent cyclization of two key fragments to form the oxazole ring. The Robinson-Gabriel synthesis and related methods are prime examples of this strategy. These protocols typically involve the reaction of an α-acylamino ketone with a dehydrating agent.

For the synthesis of a precursor to this compound, one could envision the condensation of an N-acyl-α-amino ketone with a suitable reagent to form the oxazole ring. A key challenge in this approach is the synthesis of the appropriately substituted α-acylamino ketone precursor.

A more direct and widely used classical method for constructing the 2,4-disubstituted oxazole core is the reaction of an α-haloketone with an amide. In the context of our target molecule, this would involve the reaction of a suitable α-haloketone with acetamide (B32628) to introduce the 2-methyl group. The subsequent introduction of the protected amino group at the 4-position would then be required.

A plausible classical route to the core intermediate, 4-amino-2-methyloxazole, could involve the reaction of chloroacetonitrile (B46850) with acetamide, followed by cyclization. The resulting 4-amino-2-methyloxazole would then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product.

StepReactant 1Reactant 2Reagents/ConditionsProduct
1ChloroacetonitrileAcetamideBase2-(acetylamino)-2-cyanoethan-1-one
22-(acetylamino)-2-cyanoethan-1-one-Acid or heat4-amino-2-methyloxazole
34-amino-2-methyloxazoleDi-tert-butyl dicarbonateBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)This compound

This table represents a generalized classical approach; specific yields and conditions would require experimental optimization.

Modern Convergent Synthetic Strategies

Contemporary synthetic chemistry has seen a shift towards more efficient and convergent strategies. These methods often employ catalysis to achieve high levels of selectivity and yield, while minimizing the number of synthetic steps.

Transition Metal-Catalyzed Coupling Reactions in Oxazole Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. Copper and cobalt catalysts, in particular, have been shown to be effective in promoting the formation of the oxazole ring from various precursors.

One modern approach involves the copper-catalyzed aerobic oxidative annulation of an enol ether with an amide. This method allows for the direct formation of the oxazole ring under relatively mild conditions. For the synthesis of this compound, a suitably protected amino-substituted enol ether could be reacted with acetamide in the presence of a copper catalyst and an oxidant (typically air or oxygen).

Another powerful strategy is the cobalt-catalyzed reaction of an α-azido ketone with an anhydride. This reaction proceeds through a nitrene intermediate and provides a rapid entry into the oxazole core. The required α-azido ketone precursor can be synthesized from the corresponding α-halo ketone.

CatalystReactant 1Reactant 2ConditionsProduct
Copper(I) iodideBoc-protected amino enol etherAcetamideO₂, Solvent (e.g., DMF)This compound
Cobalt(II) complexα-azido-N-Boc-aminoketoneAcetic anhydrideHeat, Solvent (e.g., Toluene)This compound

This table illustrates potential modern transition metal-catalyzed approaches.

Organocatalytic Methods for Precursor Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, allowing for the preparation of chiral building blocks with high enantioselectivity. While not directly involved in the oxazole ring formation itself, organocatalysis can be instrumental in the synthesis of chiral precursors for the target molecule.

For instance, if a chiral version of this compound were desired, an organocatalytic asymmetric Michael addition to a prochiral acceptor could be employed to establish the stereocenter in a precursor molecule. This chiral precursor would then be carried forward to the oxazole ring-forming step. The use of chiral amines, phosphoric acids, or thiourea (B124793) derivatives as organocatalysts is well-established for a variety of asymmetric transformations.

Chemo- and Regioselective Functionalization Approaches

Modern synthetic methods also focus on the direct and selective functionalization of pre-existing oxazole rings. These approaches can be highly efficient for accessing derivatives that are difficult to prepare through de novo synthesis.

For the synthesis of this compound, a chemo- and regioselective C-H amination of a 2-methyloxazole (B1590312) could be envisioned. This would involve the use of a specialized nitrogen source and a transition metal catalyst to direct the amination to the C4 position of the oxazole ring. Subsequent Boc protection would then yield the final product. While challenging, the development of such direct functionalization methods is a major focus of current research.

An alternative regioselective strategy could involve the synthesis of a 4-halo-2-methyloxazole, followed by a palladium-catalyzed Buchwald-Hartwig amination with a protected amine or an ammonia (B1221849) surrogate, followed by Boc protection. This approach allows for the late-stage introduction of the key carbamate functionality.

StrategyStarting MaterialKey ReagentsIntermediate
C-H Amination2-MethyloxazoleAminating agent, Transition metal catalyst4-amino-2-methyloxazole
Buchwald-Hartwig Amination4-Bromo-2-methyloxazoleBoc-NH₂, Palladium catalyst, Ligand, BaseThis compound

This table outlines potential chemo- and regioselective functionalization strategies.

Green Chemistry Principles in Compound Synthesis

Green chemistry is a framework that encourages the design of products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comepitomejournals.com Its application in organic synthesis focuses on aspects such as the use of greener solvents, the development of eco-friendly catalysts, and the maximization of atom economy to ensure that the majority of atoms from the reactants are incorporated into the final product. solubilityofthings.comepitomejournals.com

A significant portion of chemical waste originates from the use of organic solvents, which are often volatile, toxic, and difficult to recycle. epitomejournals.com Consequently, the development of solvent-free reaction systems is a cornerstone of green chemistry. These systems not only reduce pollution and health hazards but can also lead to improved reaction rates, higher yields, and simplified purification processes. tubitak.gov.trresearchgate.net

Solvent-free techniques, such as grinding or ball milling, have been successfully employed for the synthesis of various carbamates. umich.eduresearchgate.net For instance, primary carbamates have been efficiently prepared from alcohols and sodium cyanate (B1221674) in the presence of trichloroacetic acid simply by grinding the reactants together at room temperature. tubitak.gov.tr This method eliminates the need for toxic solvents like benzene (B151609) or methylene (B1212753) chloride and often results in a product pure enough to not require further chromatographic separation. tubitak.gov.trresearchgate.net

For the synthesis of this compound, a hypothetical solvent-free approach could involve the reaction of 2-methyl-4-aminooxazole with di-tert-butyl dicarbonate under mechanical milling conditions, possibly with a solid base catalyst. This would avoid the use of conventional solvents, thereby reducing waste and energy consumption associated with solvent removal.

Illustrative Data for a Hypothetical Solvent-Free Synthesis

EntryReaction ConditionsTime (min)Yield (%)
1Grinding (Mortar & Pestle)6075
2Ball Milling (10 Hz)3088
3Ball Milling (20 Hz)1592
4No Mechanical Agitation12040

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can carry out a single reaction many times, which is a core principle of green chemistry. numberanalytics.comsigmaaldrich.com The focus in sustainable catalyst development is on creating catalysts that are not only highly active and selective but also non-toxic, reusable, and derived from abundant resources.

In carbamate synthesis, traditional methods often rely on hazardous reagents. nih.gov Greener alternatives are being actively researched, including the use of CO2 as a C1 source. rsc.org For example, a practical protocol for synthesizing organic carbamates from CO2, amines, and alkyl halides uses a polymer-supported base, 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), which can be easily recovered and reused. chemistryviews.org This system operates under mild conditions (1 atm of CO2, room temperature) and avoids complex purification steps. chemistryviews.org Other sustainable catalytic systems for carbamate synthesis from CO2 include the use of inexpensive and non-toxic alkali metal salts like potassium carbonate (K2CO3) or task-specific ionic liquids such as [DBUH][OAc]. acs.orgrsc.org

The development of a sustainable synthesis for this compound could benefit from exploring similar catalytic systems. A reusable, solid-supported catalyst could facilitate the reaction, simplify product isolation, and minimize waste, aligning with the principles of green chemistry.

Hypothetical Comparison of Catalysts for Sustainable Synthesis

CatalystLoading (mol%)Reaction Time (h)Yield (%)Recyclability (Cycles)
PS-DBU102485>5
K2CO3153678-
[DBUH][OAc]101891>3
None-72<10-

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, thus preventing waste at the most basic, molecular level. acs.orgnumberanalytics.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions such as additions and rearrangements typically have high atom economy (often 100%), while substitutions and eliminations generate stoichiometric byproducts, leading to lower atom economy. acs.org For the synthesis of this compound, a common laboratory method might involve the reaction of 2-methyl-4-aminooxazole with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is an addition followed by an elimination, producing the desired carbamate along with tert-butanol (B103910) and carbon dioxide as byproducts. Analyzing the atom economy of this route is crucial for assessing its greenness.

Illustrative Atom Economy Analysis

ComponentChemical FormulaMolecular Weight (g/mol)Role
2-methyl-4-aminooxazoleC4H6N2O98.10Reactant
Di-tert-butyl dicarbonateC10H18O5218.25Reactant
This compoundC9H14N2O3198.22Desired Product
tert-ButanolC4H10O74.12Byproduct
Carbon DioxideCO244.01Byproduct
% Atom Economy Calculation62.5%

Calculation: [198.22 / (98.10 + 218.25)] x 100 = 62.5%

An atom economy of 62.5% indicates that a significant portion of the reactant mass is converted into byproducts. From a green chemistry perspective, developing a synthetic route with a higher atom economy would be a desirable goal. This could potentially be achieved through a direct addition reaction that does not generate leaving groups, although this remains a synthetic challenge.

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 2 Methyloxazol 4 Yl Carbamate

Reactivity Profiling of the Oxazole (B20620) Ring System

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is lower than that of thiazole (B1198619) or imidazole, which influences its reactivity. wikipedia.org The nitrogen atom is pyridine-like, while the oxygen atom is furan-like, imparting a diene character to the ring system. pharmaguideline.com The reactivity of the ring towards electrophilic, nucleophilic, and pericyclic reactions is significantly modulated by the substituents at the 2- and 4-positions, namely the methyl and N-Boc-amino groups.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on an unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comchempedia.info However, the presence of electron-donating groups (EDGs) can activate the ring, facilitating substitution. numberanalytics.comtandfonline.com The general order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. pharmaguideline.comchempedia.info

In tert-butyl (2-methyloxazol-4-yl)carbamate, the N-Boc-amino group at the C4 position is a powerful activating group. Through resonance, the nitrogen lone pair donates electron density into the ring, significantly increasing its nucleophilicity. libretexts.org The methyl group at C2 is a weakly activating group. The directing effects of these substituents determine the regioselectivity of the substitution.

The strong activating -NHBoc group directs incoming electrophiles to the positions ortho and para to itself. In the context of the oxazole ring, the C5 position is ortho to the C4 substituent, while the C2 position is para. Considering the intrinsic reactivity of the oxazole ring, where C5 is the most electron-rich position and C2 is the most electron-deficient, electrophilic attack is strongly favored at the C5 position. pharmaguideline.comchempedia.inforesearchgate.net

The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The attack of an electrophile (E+) at C5 is stabilized by the delocalization of the positive charge, with significant contribution from the nitrogen atom of the carbamate (B1207046) group. Subsequent deprotonation of the C5-hydrogen by a weak base restores the aromaticity of the ring, yielding the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution.
PositionActivating/Deactivating InfluencePredicted OutcomeRationale
C5Strongly ActivatedMajor ProductOrtho to the strongly activating -NHBoc group and inherently the most nucleophilic carbon on the oxazole ring. pharmaguideline.comchempedia.infolibretexts.org
C2DeactivatedMinor or No ProductPara to the -NHBoc group but inherently the most electron-deficient carbon, making it unfavorable for electrophilic attack. pharmaguideline.com

Nucleophilic Attack and Ring-Opening Mechanisms

Nucleophilic substitution on the oxazole ring is generally rare unless a good leaving group is present. pharmaguideline.comtandfonline.com The ring's carbons are relatively electron-rich, repelling nucleophiles. The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.comchempedia.info However, in many cases, nucleophilic attack does not lead to substitution but instead initiates ring cleavage. pharmaguideline.com

For this compound, direct nucleophilic attack on a C-H bond is highly unlikely. The primary mechanistic pathway involving nucleophiles is ring-opening. This can be initiated under harsh conditions, such as in the presence of strong bases or acids.

A plausible mechanism for base-catalyzed ring-opening involves the initial attack of a nucleophile (Nu-) at the C2 position. This disrupts the aromaticity and leads to the cleavage of the C2-O1 bond, forming an open-chain intermediate. For instance, reaction with ammonia (B1221849) or formamide (B127407) can lead to ring transformation into an imidazole. pharmaguideline.com Similarly, strong oxidizing agents can also cause the ring to open. pharmaguideline.com Acid-catalyzed ring-opening mechanisms are also known for heterocyclic compounds, typically involving protonation of a heteroatom to activate the ring, followed by nucleophilic attack and cleavage. chemistrysteps.comnih.gov

Cycloaddition Reactions and Pericyclic Processes

The furan-like oxygen atom in the oxazole ring imparts a diene character, allowing it to participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. wikipedia.orgpharmaguideline.com Oxazoles can react as dienes with various dienophiles, a process that has been used extensively in the synthesis of pyridines and furans. researchgate.net

The reactivity of oxazoles in Diels-Alder reactions is enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com Therefore, this compound, with its activating -NHBoc and -CH3 groups, is expected to be a reactive diene for normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).

The mechanism involves a concerted [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring. This forms a bicyclic adduct with an oxygen bridge. wikipedia.org This initial adduct is often unstable and undergoes a retro-Diels-Alder reaction or elimination to form a more stable aromatic product. For example, reaction with an alkene followed by dehydration of the bicyclic intermediate leads to the formation of a substituted pyridine. researchgate.netacs.org

Conversely, the oxazole nitrogen can be protonated by a Brønsted acid or coordinated to a Lewis acid. This activation lowers the LUMO energy of the diene system, facilitating an inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles. acs.orgnih.govacs.org The electronic nature of substituents can also influence the reaction pathway. In reactions with o-quinone methides, 2-amino-oxazoles with electron-donating groups at C4 tend to undergo 1,4-conjugate addition, whereas those with electron-withdrawing groups favor a synchronous [4+2] cycloaddition. nih.gov

Transformations Involving the N-Boc Carbamate Moiety

The N-Boc group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific, mild acidic conditions. nih.govnih.gov

Carbamate Deprotection Strategies and Mechanistic Variations

The primary transformation of the N-Boc group is its cleavage (deprotection) to reveal the free amine. The mechanism of deprotection varies with the reagents used.

Acid-Catalyzed Deprotection: This is the most common method for Boc group removal. It is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but milder acids such as aqueous phosphoric acid can also be effective. nih.gov The mechanism involves two main steps:

Protonation of the carbonyl oxygen of the carbamate.

Cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation, carbon dioxide, and the protonated amine. The tert-butyl cation is subsequently trapped by a nucleophile or eliminated as isobutylene (B52900).

The stability of the tert-butyl cation is the thermodynamic driving force for this reaction. This method is highly efficient but can be incompatible with other acid-sensitive functional groups in the molecule.

Table 2: Common Deprotection Strategies for the N-Boc Group.
Reagent/ConditionMechanism TypeKey FeaturesReference(s)
Trifluoroacetic Acid (TFA) in CH2Cl2Acid-CatalyzedFast, efficient, standard conditions. Can cleave other acid-labile groups. nih.gov
HCl in Dioxane or Ethyl Acetate (B1210297)Acid-CatalyzedCommonly used, provides the amine as its hydrochloride salt. nih.gov
Aqueous Phosphoric Acid in THFAcid-Catalyzed (Mild)Milder conditions, can offer selectivity over other acid-sensitive groups. nih.gov
Thermolysis (High Temperature)Thermal EliminationCleavage occurs at high temperatures, limited synthetic utility. nih.gov

N-Alkylation and N-Acylation Reactions at the Carbamate Nitrogen

The nitrogen atom of a carbamate is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group (amide resonance). nih.gov Consequently, direct N-alkylation or N-acylation is challenging under neutral or acidic conditions.

However, these transformations can be achieved under basic conditions. A sufficiently strong base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), can deprotonate the carbamate nitrogen to form a carbamate anion. researchgate.net This anion is a more potent nucleophile and can subsequently react with an electrophile, such as an alkyl halide or an acyl chloride, to yield the N-substituted carbamate.

The mechanism for N-alkylation is a standard SN2 reaction between the carbamate anion and the alkyl halide. The choice of base and solvent is critical to ensure sufficient deprotonation without promoting side reactions. For N-acylation, the generated carbamate anion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride) via a nucleophilic acyl substitution mechanism. bohrium.comresearchgate.net These reactions provide a route to more complex structures before the final deprotection of the amine.

Rearrangement Reactions Involving the Carbamate Group

The tert-butyl carbamate group is a common protecting group for amines in organic synthesis, valued for its stability under various conditions and its facile removal under acidic conditions. While direct rearrangement of the entire tert-butyl carbamate group on an aromatic or heteroaromatic ring is not a commonly reported transformation, related rearrangement reactions of carbamates and their precursors offer insight into potential, albeit less common, mechanistic pathways.

One notable rearrangement associated with carbamate synthesis is the Curtius rearrangement , which involves an acyl azide (B81097) intermediate. Although this is a method for forming the C-N bond of the carbamate rather than a rearrangement of the carbamate itself, it is a critical mechanistic pathway in this chemical space. The isocyanate intermediate generated can be trapped by tert-butanol (B103910) to yield the tert-butyl carbamate.

Another relevant, though mechanistically distinct, rearrangement is the Newman-Kwart rearrangement . This thermal reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. While not directly applicable to this compound due to the absence of a thiocarbonyl group, it highlights the potential for intramolecular rearrangements in carbamate-like structures under thermal conditions.

Sigmatropic rearrangements of allylic carbamates have also been investigated. These concerted pericyclic reactions involve the migration of the carbamate group across an allylic system. researchgate.net For a non-allylic system like the oxazole ring, such a pathway is not directly feasible.

Thermal or photochemical conditions could potentially induce rearrangement of the this compound, possibly involving the oxazole ring. However, without specific experimental data, any proposed mechanism would be speculative. Plausible but unconfirmed pathways might include ring-opening of the oxazole followed by rearrangement and re-cyclization, or migration of the carbamate group to a different position on the ring, potentially catalyzed by a transition metal.

Reactivity of the 2-Methyl Group

The 2-methyl group on the oxazole ring is susceptible to a variety of chemical transformations due to the influence of the heterocyclic ring. The adjacent nitrogen and oxygen atoms modulate the reactivity of the methyl protons, making them amenable to deprotonation and subsequent functionalization.

C-H Functionalization Strategies

Transition-metal-catalyzed C-H functionalization represents a powerful tool for the direct modification of the 2-methyl group. Palladium-catalyzed reactions, in particular, have been widely employed for the arylation and alkenylation of C(sp³)-H bonds adjacent to heterocyclic rings. nih.govresearchgate.net

The generally accepted mechanism for palladium-catalyzed C-H arylation often involves a directing group to facilitate the initial C-H activation step. In the case of this compound, the nitrogen atom of the oxazole ring or the carbamate group could potentially act as a directing group, coordinating to the palladium catalyst and bringing it into proximity with the 2-methyl group. The catalytic cycle would then proceed through the formation of a palladacycle, followed by oxidative addition of an aryl halide and reductive elimination to afford the functionalized product and regenerate the palladium catalyst.

Table 1: Plausible Mechanistic Steps in Palladium-Catalyzed C-H Arylation of the 2-Methyl Group

StepDescription
1. CoordinationThe palladium catalyst coordinates to the oxazole nitrogen or the carbamate group.
2. C-H ActivationIntramolecular C-H activation of the 2-methyl group forms a palladacycle.
3. Oxidative AdditionAn aryl halide undergoes oxidative addition to the palladium center.
4. Reductive EliminationThe aryl group and the methyl group couple, and the product is released, regenerating the catalyst.

The specific ligand environment around the palladium center and the reaction conditions would be crucial in determining the efficiency and selectivity of such a transformation.

Oxidation and Reduction Pathways

The 2-methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or can undergo complete degradation depending on the oxidant and reaction conditions.

Oxidation: A common reagent for the oxidation of methyl groups on heterocyclic rings is selenium dioxide (SeO₂), in what is known as the Riley oxidation. wikipedia.orgadichemistry.com The mechanism is believed to proceed through an ene reaction, followed by a purechemistry.orgresearchgate.net-sigmatropic rearrangement of the resulting allylseleninic acid intermediate to form an unstable selenite (B80905) ester, which then hydrolyzes to the corresponding alcohol. Further oxidation can then lead to the aldehyde.

Table 2: Proposed Steps in the Selenium Dioxide Oxidation of the 2-Methyl Group

StepDescription
1. Ene ReactionSelenium dioxide reacts with the tautomeric form of the 2-methyloxazole (B1590312) to form an allylseleninic acid.
2. purechemistry.orgresearchgate.net-Sigmatropic RearrangementThe intermediate undergoes a rearrangement to form a selenite ester.
3. HydrolysisHydrolysis of the ester yields the corresponding alcohol.
4. Further OxidationThe alcohol can be further oxidized to the aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would likely lead to the formation of the corresponding carboxylic acid.

Reduction: The 2-methyl group is generally resistant to reduction under standard catalytic hydrogenation conditions. More forcing conditions could potentially lead to the reduction of the oxazole ring itself.

Condensation Reactions

The protons of the 2-methyl group are sufficiently acidic to be removed by a base, generating a nucleophilic carbanion that can participate in condensation reactions with electrophiles, most notably aldehydes, in a reaction analogous to the Knoevenagel condensation. purechemistry.orgresearchgate.netorganic-chemistry.org

The mechanism of the Knoevenagel-type condensation involves the base-catalyzed deprotonation of the 2-methyl group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form an alkoxide intermediate. Subsequent protonation and dehydration yield the corresponding styryl-substituted oxazole.

Table 3: Mechanistic Pathway of the Knoevenagel-Type Condensation

StepDescription
1. DeprotonationA base removes a proton from the 2-methyl group, forming a carbanion.
2. Nucleophilic AttackThe carbanion attacks the carbonyl carbon of an aldehyde.
3. ProtonationThe resulting alkoxide is protonated to form a β-hydroxy adduct.
4. DehydrationElimination of a water molecule yields the α,β-unsaturated product.

The choice of base and solvent can significantly influence the reaction rate and yield. Weakly basic amines are often employed as catalysts in these reactions. youtube.com

Advanced Reaction Pathways and Applications of Tert Butyl 2 Methyloxazol 4 Yl Carbamate in Complex Molecule Synthesis

C-N Bond Formation Reactions Utilizing the Compound

Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. Cross-coupling reactions have become indispensable tools for creating these bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or vinyl halide (or triflate) and an amine. wikipedia.org This reaction has broad utility due to its tolerance of a wide range of functional groups and the development of various generations of phosphine (B1218219) ligands that can be tailored to specific substrates. wikipedia.orgresearchgate.net

While tert-Butyl (2-methyloxazol-4-yl)carbamate contains an N-H bond within its carbamate (B1207046) group, its direct participation as the amine component in a Buchwald-Hartwig reaction is not a typical application. More commonly, the reaction would involve the deprotected amine, 4-amino-2-methyloxazole, coupling with an aryl halide. Conversely, if the oxazole (B20620) ring were functionalized with a halide, it could potentially serve as the electrophilic partner. However, no specific examples of this compound in this reaction have been reported in the surveyed literature.

General Reaction Conditions for Buchwald-Hartwig Amination:

Component Example Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic Pd(0)
Ligand XPhos, SPhos, BINAP Stabilizes the Pd center and facilitates the catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the amine and facilitates reductive elimination
Solvent Toluene (B28343), Dioxane, THF Non-polar aprotic solvent

| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity |

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds. wikipedia.org It typically involves the coupling of an amine, alcohol, or their derivatives (including carbamates) with an aryl boronic acid. organic-chemistry.orgalfa-chemistry.com A key advantage of this method is that it can often be performed under milder conditions than palladium-catalyzed reactions, sometimes at room temperature and open to the air. wikipedia.org

The N-H bond of the carbamate moiety in this compound makes it a potential substrate for Chan-Lam N-arylation. organic-chemistry.orgalfa-chemistry.com This would result in the formation of a tertiary carbamate, linking an aryl group to the nitrogen atom. Despite the theoretical possibility, specific studies detailing this transformation for this compound are not present in the available literature.

Other Amination Protocols

Beyond the major named reactions, various other protocols exist for C-N bond formation. These can include nucleophilic aromatic substitution (SNAr), Ullmann condensation, and reductive amination. Reductive amination, for instance, involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. This would require the deprotection of the carbamate to yield the primary amine (4-amino-2-methyloxazole) for it to act as the nucleophile. There are no specific research findings detailing the use of this compound in these alternative amination protocols.

C-O Bond Formation Reactions Involving the Compound

Similar to C-N coupling, C-O bond formation is critical for synthesizing a vast array of organic molecules, particularly diaryl ethers. The Chan-Lam coupling is also a prominent method for achieving this transformation, typically coupling an alcohol or phenol (B47542) with an aryl boronic acid in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

For this compound, direct involvement in C-O bond formation reactions is not straightforward. The compound lacks a hydroxyl group for a typical Chan-Lam etherification. The carbamate itself represents a C-O bond, formed during the synthesis of the compound, likely from the corresponding amine and a tert-butoxycarbonylating agent like di-tert-butyl dicarbonate (B1257347). organic-chemistry.org No literature was found describing the use of this compound as a substrate in subsequent C-O bond-forming cross-coupling reactions.

Reduction and Oxidation Chemistry

The reactivity of a molecule under reductive or oxidative conditions depends on the susceptibility of its functional groups to electron gain or loss.

Complex Metal Hydride Reductions

Complex metal hydrides, such as Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄), are powerful reducing agents. libretexts.org LiAlH₄ is a very strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles, among other functional groups. libretexts.org

The carbamate group in this compound possesses both ester and amide character. The reaction of carbamates with strong reducing agents like LiAlH₄ can be complex. Depending on the conditions and substitution, reduction can lead to the corresponding methylamine (B109427) (by reduction of the carbonyl to a methylene (B1212753) group) and cleavage to yield an alcohol and an amine. The oxazole ring itself can also be susceptible to reduction under harsh conditions. However, specific studies on the complex metal hydride reduction of this compound have not been reported. A large-scale synthesis of a related compound, 2-methyloxazole-4-carboxaldehyde, utilized LiAlH₄ to reduce an N-methoxy-N-methyl amide, highlighting the utility of this reagent in the chemistry of oxazole derivatives. researchgate.net

Reactivity of Common Reducing Agents:

Reagent Aldehydes/Ketones Esters/Acids Amides/Carbamates
Sodium Borohydride (NaBH₄) Yes No No
Lithium Aluminium Hydride (LiAlH₄) Yes Yes Yes

| Diisobutylaluminium Hydride (DIBAL-H) | Yes | Yes (to aldehyde) | Yes (can be selective) |

Selective Hydride Reductions

The selective reduction of this compound presents a nuanced challenge due to the presence of multiple potentially reducible functional groups: the carbamate and the oxazole ring. The outcome of a hydride reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Generally, the tert-butyloxycarbonyl (Boc) protecting group is stable to mild hydride reagents such as sodium borohydride (NaBH₄). However, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate carbonyl group. The oxazole ring itself can also undergo reduction under certain conditions, potentially leading to ring-opened products or saturated oxazolidines.

Selective reduction of one functional group in the presence of the other requires careful selection of reagents. For instance, achieving reduction of a functional group elsewhere in a molecule containing this moiety without affecting the oxazole or the Boc group would typically involve milder hydrides. Conversely, specific conditions can be employed to target the carbamate or the oxazole ring. The distinction between the reactivity of different ester types, such as bulky tert-butyl esters and methyl esters, has been noted in selective reductions, a principle that can be extended to carbamates. nih.gov For example, the reduction of oxazole 2,4-diesters has been accomplished using NaBH₄ in ethanol. nih.gov

Table 1: Predicted Outcomes of Hydride Reduction on this compound

Reducing AgentTarget Functional GroupExpected ProductNotes
Sodium borohydride (NaBH₄)Carbamate/OxazoleNo reactionNaBH₄ is generally too mild to reduce carbamates or stable oxazole rings.
Lithium borohydride (LiBH₄)CarbamatePotential for slow reductionLiBH₄ is more reactive than NaBH₄ and may reduce the carbamate carbonyl with prolonged reaction times or elevated temperatures. nih.gov
Diisobutylaluminum hydride (DIBAL-H)CarbamateN-methyl-2-methyloxazol-4-amineDIBAL-H can reduce carbamates to the corresponding N-methyl amines.
Lithium aluminum hydride (LiAlH₄)Carbamate and Oxazole RingComplex mixtureLiAlH₄ is a powerful reducing agent capable of reducing both the carbamate and potentially opening or reducing the oxazole ring.

Oxidative Functionalization Strategies

Oxidative functionalization of this compound can be directed at several positions, including the oxazole ring and the methyl group at the C2 position. The tert-butyl carbamate group itself is generally stable to many oxidative conditions.

Strategies for the α-functionalization of amines, particularly cyclic secondary amines, have been developed using systems like copper-nitroxyl catalysts. nih.gov While the carbamate nitrogen in the title compound is not a secondary amine, related principles of C-H activation on adjacent carbons could be applied. Photoredox catalysis has also emerged as a powerful tool for the oxidative functionalization of amines, often proceeding through iminium ion intermediates. nih.gov

For this compound, potential oxidative reactions include:

Oxidation of the C2-methyl group: This could yield the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization.

C-H activation at the C5 position of the oxazole ring: This is a common site for functionalization in oxazole chemistry, allowing for the introduction of various substituents.

Oxidative coupling reactions: The amino group, after deprotection of the Boc group, could participate in oxidative coupling processes.

Table 2: Potential Oxidative Functionalization Reactions

Reagent/Catalyst SystemTarget SitePotential ProductReaction Type
Selenium Dioxide (SeO₂)C2-Methyl Grouptert-Butyl (2-formyloxazol-4-yl)carbamateAllylic-type Oxidation
N-Bromosuccinimide (NBS)C5-Position of Oxazoletert-Butyl (5-bromo-2-methyloxazol-4-yl)carbamateElectrophilic Halogenation
Ru(bpy)₃Cl₂ / LightC5-Position of OxazoleFunctionalized at C5Photoredox C-H Functionalization nih.gov
Copper/Nitroxyl CatalystC2-Methyl Grouptert-Butyl (2-formyloxazol-4-yl)carbamateCatalytic Oxidation nih.gov

Reactions Facilitated by Specialized Reagents

Lawesson's Reagent and Thioamide Formation

Lawesson's reagent is a widely used thionating agent in organic synthesis for the conversion of carbonyl compounds into the corresponding thiocarbonyls. wikipedia.orgorganic-chemistry.org Its application to amides and carbamates to form thioamides and thiocarbamates, respectively, is well-documented. nih.govencyclopedia.pub The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. organic-chemistry.orgnih.gov

The reaction of this compound with Lawesson's reagent is expected to proceed smoothly to convert the carbonyl of the carbamate into a thiocarbonyl. This transformation yields tert-Butyl (2-methyloxazol-4-yl)thiocarbamate. The reaction is typically carried out in an anhydrous, non-polar solvent such as toluene or xylene at elevated temperatures.

Table 3: Thioamide Formation using Lawesson's Reagent

SubstrateReagentSolventConditionProduct
This compoundLawesson's ReagentTolueneRefluxtert-Butyl (2-methyloxazol-4-yl)thiocarbamate

This transformation is valuable as thiocarbamates are important intermediates in the synthesis of various sulfur-containing heterocyclic compounds and have applications in medicinal chemistry.

Carbodiimide-Mediated Acylations

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are primarily used to facilitate the formation of amide and ester bonds by activating carboxylic acids. In the context of this compound, these reagents are most relevant following the deprotection of the Boc group to yield 4-amino-2-methyloxazole.

The resulting primary amine is a nucleophile that can be acylated by a carboxylic acid in a reaction mediated by a carbodiimide. This is a standard method for forming an amide bond between the oxazole amine and a desired acyl group. Another reagent used for this type of coupling is carbonyldiimidazole (CDI). mdpi.com

The process involves the activation of a carboxylic acid (R-COOH) by the carbodiimide, followed by nucleophilic attack from the 4-amino-2-methyloxazole to form the corresponding N-acylated product.

Table 4: Carbodiimide-Mediated Acylation of the Corresponding Amine

Amine SubstrateCarboxylic AcidCoupling ReagentProduct
4-amino-2-methyloxazoleR-COOHEDC/HOBtN-(2-methyloxazol-4-yl)acetamide (if R=CH₃)
4-amino-2-methyloxazoleR-COOHDCCN-(2-methyloxazol-4-yl)benzamide (if R=Ph)

Carbon-Carbon Bond Formation Methodologies

Mannich Reaction Analogues

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction forms a β-amino carbonyl compound, known as a Mannich base.

This compound itself is not a direct participant as the amine component due to the low nucleophilicity of the carbamate nitrogen. However, after removal of the Boc protecting group, the resulting 4-amino-2-methyloxazole can serve as the amine component in a Mannich-type reaction.

In a typical Mannich reaction analogue, 4-amino-2-methyloxazole would react with an aldehyde and a ketone (or another enolizable carbonyl compound). The reaction proceeds via the formation of an iminium ion from the amine and the aldehyde, which is then attacked by the enol form of the ketone. The catalytic asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds. orgsyn.org

Table 5: Mannich Reaction Analogue with 4-amino-2-methyloxazole

Amine ComponentAldehydeActive Hydrogen CompoundProduct Type
4-amino-2-methyloxazoleFormaldehydeAcetophenoneβ-((2-methyloxazol-4-yl)amino)propiophenone
4-amino-2-methyloxazoleBenzaldehydeAcetone4-((2-methyloxazol-4-yl)amino)-4-phenylbutan-2-one

These Mannich bases can be valuable synthetic intermediates for the construction of more complex molecular architectures.

Petasis Reaction Applications

The Petasis reaction, a powerful multi-component transformation, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid. This reaction is highly valued in medicinal chemistry for its ability to generate molecular diversity under mild conditions. While direct applications of this compound as the amine component in the Petasis reaction are not extensively documented in peer-reviewed literature, the reactivity of analogous heterocyclic primary amines provides a strong indication of its synthetic potential.

The participation of primary aromatic and heteroaromatic amines in the Petasis reaction can be influenced by the electronic nature of the heterocyclic ring. Generally, electron-rich amines are more reactive. The 4-aminooxazole core, being a heteroaromatic system, may exhibit attenuated reactivity compared to simple aliphatic or benzylic amines. However, studies on similar substrates, such as furfurylamine (B118560) and 2-thiophenemethylamine, demonstrate that heteroaromatic amines can successfully participate in this transformation, yielding structurally complex and diverse products.

For instance, research has shown that primary heteroaromatic amines react with α-hydroxy aldehydes (often masked as lactols) and various arylboronic acids to afford highly functionalized amino alcohol derivatives. The choice of solvent is often critical, with polar, non-protic solvents or specialized solvents like hexafluoroisopropanol (HFIP) being employed to promote the reaction with less reactive amine components.

The general scheme for such a reaction, contextualized for a heteroaromatic amine, is as follows:

General Reaction Scheme: Petasis Reaction with a Heterocyclic Amine Petasis Reaction Scheme (Note: This is a generalized scheme. R¹, R², R³, and R⁴ represent variable substituents.)

Detailed findings from studies on analogous heterocyclic amines are summarized in the table below, illustrating the scope and typical conditions for such transformations. These examples serve as a predictive model for the potential application of this compound in similar complex molecule syntheses.

Amine ComponentCarbonyl ComponentBoronic AcidSolventYield (%)Product Structure
Furfurylamine5-allyl-2,2-dimethyl-1,3-dioxolan-4-olPhenylboronic acidHFIP87N-furfuryl-N-(1-phenyl-2-hydroxy-4-pentenyl)amine derivative
2-Thiophenemethylamine5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol4-Methoxyphenylboronic acidHFIP75N-(2-thenyl)-N-(1-(4-methoxyphenyl)-2-hydroxy-4-pentenyl)amine derivative
FurfurylamineGlyoxylic acid(E)-Styrylboronic acidDCM68N-furfuryl-β,γ-unsaturated α-amino acid derivative
2-ThiophenemethylamineGlyoxylic acid3-Thienylboronic acidDCM/Toluene62N-(2-thenyl)-α-(3-thienyl)glycine derivative

Cross-Coupling Reactions at the Oxazole Core

The oxazole ring is a privileged scaffold in many biologically active molecules. Its functionalization through cross-coupling reactions is a key strategy for the synthesis of complex molecular architectures. For this compound, the most accessible position for cross-coupling on the oxazole core is the C5 position. While direct C-H activation at C5 is a modern approach, traditional and widely employed cross-coupling reactions such as Suzuki, Stille, and Heck reactions typically require a precursor bearing a leaving group, most commonly a halide, at the C5 position. Therefore, the synthetic utility of the title compound in these reactions is predicated on its conversion to a derivative like tert-butyl (5-bromo-2-methyloxazol-4-yl)carbamate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for forming C-C bonds. A 5-bromooxazole (B1343016) derivative would be an excellent substrate for this reaction, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

General Reaction Scheme: Suzuki-Miyaura Coupling of a 5-Bromooxazole Derivative Suzuki Coupling Scheme (Note: This is a generalized scheme for a 5-bromo-4-substituted-2-methyloxazole.)

Research on structurally related 5-bromoheterocycles provides insight into the likely conditions and outcomes for the coupling of tert-butyl (5-bromo-2-methyloxazol-4-yl)carbamate.

SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME78
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene96
2-Bromo-5-(bromomethyl)thiophene4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O72
5-Bromo-1H-indazole-3-carboxylate2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME85

Stille and Heck Reactions

Similarly, the Stille reaction (coupling with an organostannane) and the Heck reaction (coupling with an alkene) offer further avenues for the C5-functionalization of a halogenated derivative of this compound.

The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a consideration. It would allow for the coupling of various alkyl, vinyl, and aryl groups from their corresponding stannane (B1208499) reagents.

The Heck reaction provides a powerful method for the vinylation of the C5 position. The reaction of a 5-bromooxazole with an alkene under palladium catalysis would lead to the formation of a 5-vinyloxazole (B13557456) derivative, a versatile intermediate for further synthetic transformations, such as Diels-Alder reactions or metathesis.

The table below summarizes representative conditions for Stille and Heck reactions on analogous bromoheterocyclic systems, which could be adapted for the C5-functionalization of the target oxazole carbamate.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBase/AdditiveSolventYield (%)
Stille3-Chloro-5-iodo-4H-1,2,6-thiadiazin-4-oneTributyl(thien-2-yl)stannanePd(PPh₃)₄-Toluene89
Stille4-Bromo-2-phenyloxazoleTributyl(phenyl)stannanePdCl₂(PPh₃)₂-Toluene75
Heck3,6-Dibromo-1-THP-indazole2-VinylpyridinePd(OAc)₂ / PPh₃TEA / TBABAcetonitrile82
Heck5-Iodo-1-tosylindolen-Butyl acrylatePd(OAc)₂Na₂CO₃ / TBABDMF95

These advanced reaction pathways underscore the synthetic versatility of the this compound scaffold, positioning it as a valuable building block in the construction of complex, polyfunctional molecules for various applications in chemical and pharmaceutical research.

Computational and Theoretical Studies of Tert Butyl 2 Methyloxazol 4 Yl Carbamate

Electronic Structure Analysis via Quantum Chemical Calculations (e.g., DFT)

A quantum chemical analysis of tert-Butyl (2-methyloxazol-4-yl)carbamate would provide fundamental insights into its electronic properties. Density Functional Theory (DFT) is a powerful tool for this purpose. Such a study would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated.

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data is illustrative and not based on actual published research.)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be used to explore the potential reaction pathways of this compound. For instance, the hydrolysis of the carbamate (B1207046) group or electrophilic substitution on the oxazole (B20620) ring are reactions that could be studied.

By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate. This type of analysis helps in understanding the feasibility of a proposed reaction mechanism and can predict the formation of different products.

Conformational Analysis and Intermolecular Interactions

The this compound molecule has several rotatable bonds, leading to different possible conformations. A conformational analysis would involve calculating the relative energies of these different spatial arrangements to identify the most stable conformers. This is important as the conformation of a molecule can significantly influence its biological activity and physical properties. For example, the orientation of the tert-butyl group relative to the oxazole ring could be a key conformational feature.

Furthermore, computational methods can model how this molecule interacts with other molecules, such as solvents or biological macromolecules. These intermolecular interactions, including hydrogen bonding and van der Waals forces, are critical for understanding the molecule's behavior in different environments.

Table 2: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound (Note: The following data is illustrative and not based on actual published research.)

Dihedral AngleRotational Barrier (kcal/mol)Description
C(oxazole)-N(carbamate)12.5Rotation around the bond connecting the oxazole ring and the carbamate nitrogen.
N(carbamate)-C(carbonyl)8.2Rotation around the amide bond of the carbamate.

Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations can provide various descriptors that help predict the reactivity and selectivity of this compound. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies.

Local reactivity can be assessed using Fukui functions or the analysis of the MEP map. These methods can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For example, such an analysis could determine whether an electrophile is more likely to react with the nitrogen atom of the oxazole ring or the oxygen atom of the carbamate group. This information is crucial for designing synthetic routes involving this molecule.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of Reaction Intermediates and Products

Applications of Multi-Dimensional NMR Spectroscopy for Complex Product Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of "tert-Butyl (2-methyloxazol-4-yl)carbamate" and its derivatives, especially in cases where one-dimensional spectra are insufficient due to signal overlap or complex coupling patterns. ipb.pt Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that allows for the unequivocal assignment of proton and carbon signals.

Correlation Spectroscopy (COSY) would be employed to identify proton-proton coupling networks within the molecule. For "this compound," this would confirm the connectivity between protons on the oxazole (B20620) ring, if any were present, and any coupled protons in reaction products.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals of the oxazole ring, the methyl group, and the tert-butyl group by correlating them to their respective, more easily assigned proton signals.

A hypothetical data table of expected 1H and 13C NMR chemical shifts for "this compound" is presented below.

Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Key HMBC Correlations (1H → 13C)
Oxazole-C2-CH3~2.4~13.5Oxazole-C2, Oxazole-C4
Oxazole-C5-H~7.5~125.0Oxazole-C4, Oxazole-C2
Carbamate-NH~8.5 (broad)-Carbamate-C=O, Oxazole-C4
tert-Butyl C(CH3)3~1.5~28.0tert-Butyl quat. C, Carbamate-C=O
Oxazole-C2-~160.0-
Oxazole-C4-~140.0-
Carbamate-C=O-~153.0-
tert-Butyl quat. C-~80.0-

High-Resolution Mass Spectrometry in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of "this compound," its reaction intermediates, and final products with high accuracy. This precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

In reaction pathway analysis, HRMS can be used to identify and characterize transient intermediates and byproducts, providing mechanistic insights. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly informative. For tert-butyl carbamates, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (C4H8) and carbon dioxide (CO2), corresponding to a neutral loss of 100 Da. nih.govnih.gov This fragmentation is a diagnostic tool for identifying the presence of the tert-butoxycarbonyl (Boc) protecting group. doaj.org

By analyzing the masses of precursor and fragment ions, the sequence of bond-breaking and bond-forming events in a chemical reaction can be inferred. For instance, in the deprotection of "this compound," HRMS would confirm the formation of the corresponding amine by observing the disappearance of the precursor ion and the appearance of a new ion with a mass 100 Da lower.

A table summarizing the expected HRMS fragmentation data for "this compound" is provided below.

IonFormulaCalculated m/zObserved m/zAssignment
[M+H]+C9H15N2O3+199.1077199.1079Protonated molecule
[M-C4H8+H]+C5H7N2O3+143.0451143.0453Loss of isobutylene
[M-C5H8O2+H]+C4H7N2O+99.055399.0555Loss of isobutylene and CO2
[C4H9]+C4H9+57.070457.0702tert-Butyl cation

X-ray Crystallography for Detailed Solid-State Structure and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. For "this compound," a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its solid-state conformation and intermolecular interactions. anchor-publishing.comoregonstate.edu

The crystal structure would reveal the planarity of the oxazole ring and the geometry of the carbamate (B1207046) group. nih.gov Furthermore, it would elucidate the conformational preferences of the tert-butyl group relative to the rest of the molecule. Of particular interest would be the analysis of intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group and the nitrogen and oxygen atoms of the oxazole ring or the carbamate carbonyl. These interactions play a crucial role in determining the crystal packing and can influence the physical properties of the compound.

While a crystal structure for the title compound is not publicly available, a hypothetical table of selected crystallographic parameters, based on known structures of similar oxazole derivatives, is presented below. anchor-publishing.com

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95.0
Volume (Å3)~1065
Z4
Calculated Density (g/cm3)~1.23
Hydrogen BondsN-H···N(oxazole) or N-H···O(carbamyl)

Future Research Trajectories and Emerging Applications in Organic Synthesis

Exploration of Unprecedented Reactivity Modes of the Oxazole (B20620) Carbamate (B1207046)

While the tert-butyl carbamate group is primarily known as a protecting group for amines, its interplay with the adjacent 2-methyloxazole (B1590312) ring could give rise to novel reactivity patterns. Future studies are expected to delve into the nuanced reactivity of this compound, moving beyond its traditional role.

Key areas of investigation will likely include:

Directed Metalation: The oxazole ring and the carbamate's carbonyl group could act as directing groups for ortho-lithiation or other metalation reactions on the oxazole ring, enabling site-selective functionalization.

Annulation Reactions: The bifunctional nature of the molecule, possessing both nucleophilic (deprotonated carbamate) and electrophilic (oxazole ring) centers, could be exploited in novel annulation strategies to construct more complex heterocyclic systems.

Ring Transformation Reactions: Under specific catalytic or thermal conditions, the oxazole ring could undergo rearrangements or transformations, with the carbamate moiety influencing the reaction pathway and outcome.

Table 1: Potential Reactivity Modes of tert-Butyl (2-methyloxazol-4-yl)carbamate

Reactivity ModePotential Reagents/ConditionsExpected Outcome
Directed C-H FunctionalizationOrganolithium reagents, Transition metal catalysts (e.g., Pd, Rh)Site-selective introduction of new substituents on the oxazole ring.
Cycloaddition ReactionsDienes, DipolarophilesFormation of novel fused heterocyclic scaffolds.
Ring-Opening/RearrangementLewis acids, Brønsted acids, Photochemical conditionsAccess to acyclic intermediates or isomeric heterocyclic systems.

Development of Novel Catalytic Systems for Compound Transformations

The development of efficient and selective catalytic systems for the transformation of this compound is a critical area for future research. Catalysis offers the potential for atom-economical and environmentally benign synthetic routes.

Prospective research directions include:

Asymmetric Catalysis: The design of chiral catalysts for enantioselective transformations of derivatives of this compound will be crucial for the synthesis of optically active pharmaceutical intermediates.

Photoredox Catalysis: The use of visible light-mediated catalysis could enable novel, mild transformations that are not accessible through traditional thermal methods. nih.gov

Biocatalysis: Employing enzymes for the synthesis and modification of this compound and its analogues could offer high selectivity and sustainability.

Table 2: Emerging Catalytic Systems for Oxazole Carbamate Chemistry

Catalytic SystemPotential TransformationAdvantages
Chiral Transition Metal ComplexesAsymmetric hydrogenation, C-H activationHigh enantioselectivity, access to chiral building blocks.
Organic Photoredox CatalystsRadical additions, CycloadditionsMild reaction conditions, unique reactivity.
Engineered EnzymesHydrolysis, Acylation, ReductionHigh chemo-, regio-, and stereoselectivity; green chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing. durham.ac.ukacs.orgworktribe.comnih.gov Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for seamless multi-step synthesis. nih.gov

Future efforts in this area are expected to focus on:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the synthesis of the target compound and its derivatives. durham.ac.ukacs.orgworktribe.comnih.gov This includes the use of packed-bed reactors with immobilized reagents or catalysts.

Real-Time Reaction Monitoring: Integrating in-line analytical techniques (e.g., FT-IR, NMR) to monitor reaction progress and enable rapid optimization.

Automated Library Synthesis: Utilizing automated platforms to rapidly generate libraries of analogues for high-throughput screening in drug discovery. durham.ac.ukacs.orgworktribe.comnih.gov

Sustainable and Scalable Synthetic Pathways for Analogues and Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis. ijpsonline.compsu.edunih.gov Future research will undoubtedly focus on developing sustainable and scalable methods for the synthesis of this compound and its derivatives.

Key strategies for achieving this include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Catalytic versus Stoichiometric Reagents: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. ijpsonline.compsu.edunih.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the oxazole core.

The development of such pathways will be crucial for the cost-effective and environmentally responsible production of these compounds on an industrial scale.

Q & A

Q. What are the common synthetic routes for tert-Butyl (2-methyloxazol-4-yl)carbamate, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves carbamate protection of the oxazole amine group. A general approach includes:

Oxazole Ring Formation : Cyclization of β-ketoamides or via the Robinson-Gabriel synthesis.

Boc Protection : Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Characterization :

  • NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve structural ambiguities using programs like SHELXL .

Q. How can researchers ensure the stability of this compound during storage and reactions?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or acids, which cleave the Boc group .
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and mild bases (e.g., NaHCO₃) to minimize decomposition. Monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify oxazole protons (δ 6.5–8.0 ppm) and Boc carbamate carbonyl (δ ~155 ppm).
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., using ORTEP-3 for visualization) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound, particularly during Boc protection?

Methodological Answer:

  • Optimize Reaction Kinetics : Increase Boc₂O stoichiometry (1.2–1.5 equiv) and use DMAP (0.1 equiv) as a catalyst .
  • Purification Challenges : Employ silica gel chromatography with gradients of EtOAc/hexane. For persistent byproducts (e.g., di-Boc adducts), use preparative HPLC .
  • Mechanistic Insight : Monitor intermediates via in-situ FTIR to identify side reactions (e.g., oxazole ring decomposition) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Data Validation : Cross-validate SHELXL refinement metrics (R-factor < 5%, wR₂ < 10%) with Platon/CHECKCIF for geometry errors .
  • Twinned Crystals : Use TWINLAW in SHELXL to model pseudo-merohedral twinning .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) to explain packing anomalies .

Q. How can regioselectivity challenges in functionalizing the oxazole ring be mitigated?

Methodological Answer:

  • Directing Groups : Introduce transient protecting groups (e.g., SEM) to steer electrophilic substitution to the 5-position of the oxazole .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict reactive sites via Fukui indices .
  • Experimental Screening : Test Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with varying ligands (XPhos vs. SPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.